molecular formula C19H17ClN4O2S B2573020 N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 881432-33-3

N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2573020
CAS No.: 881432-33-3
M. Wt: 400.88
InChI Key: ZSFWPKZKTUPVEP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a synthetic specialty chemical with the CAS Number 881432-33-3 and a molecular formula of C19H17ClN4O2S, corresponding to a molecular weight of 400.9 g/mol . This acetamide derivative features a 1,2,4-triazin ring system, a core scaffold known for its diverse biological activities and utility in material science. The compound's specific molecular architecture, which includes a 4-chlorophenyl acetamide group and a 4-methylbenzyl-substituted triazin moiety, makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of new pharmacologically active molecules . The presence of multiple hydrogen bond acceptors and a rotatable bond count of 6, as indicated by its calculated properties, suggests potential for specific molecular interactions and binding characteristics worthy of further investigation . Researchers can utilize this compound as a key building block in heterocyclic chemistry, for the development of enzyme inhibitors, or as a precursor in the synthesis of more complex chemical entities for high-throughput screening campaigns. It is supplied with a minimum purity of 90%+ . This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-2-4-13(5-3-12)10-16-18(26)22-19(24-23-16)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFWPKZKTUPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a triazine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a sulfanyl moiety enhances its pharmacological potential. The molecular formula is C17H18ClN3O2SC_{17}H_{18}ClN_3O_2S, with a molecular weight of approximately 363.85 g/mol.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Salmonella typhi18

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation as an antibacterial agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The following table summarizes the enzyme inhibition data:

Enzyme IC50 (µM) Reference
Acetylcholinesterase5.12
Urease3.45

These findings suggest that this compound could be beneficial in developing treatments targeting these enzymes.

Case Studies and Research Findings

  • Antiviral Activity : A study conducted on related triazine derivatives indicated that they possess antiviral properties against human adenoviruses (HAdV). The mechanism involved the inhibition of viral DNA replication processes, suggesting that this compound might exhibit similar activity .
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests revealed that while the compound demonstrates potent biological activity, it maintains a favorable safety profile with low cytotoxicity against mammalian cell lines . This is crucial for drug development as it indicates a potential therapeutic window.
  • Pharmacokinetics and Toxicology : Further investigations into the pharmacokinetics of related compounds have shown promising absorption and distribution characteristics, with minimal toxicity observed in animal models. This suggests that modifications to the structure could yield even more effective derivatives with enhanced safety profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives with triazine structures have shown cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC₅₀ values below 100 μM .

Case Study : A study synthesized a series of novel 5-substituted triazine derivatives and evaluated their anticancer activity. The most active compounds induced apoptosis in cancer cells, suggesting their potential as therapeutic agents against tumors .

Anti-inflammatory Potential

The compound has been evaluated for its anti-inflammatory activity through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses .

Research Findings : Molecular docking simulations indicated strong binding affinities to the active site of the enzyme, warranting further investigation into its structure-activity relationship for potential drug development .

Enzyme Inhibition Studies

In addition to its anticancer and anti-inflammatory applications, this compound has been studied for its inhibitory effects on various enzymes:

  • α-glucosidase Inhibition : Compounds containing similar sulfonamide moieties have shown promise as α-glucosidase inhibitors, which are significant for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate digestion and absorption .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerCytotoxicity via apoptosis ,
Anti-inflammatory5-lipoxygenase inhibition
α-glucosidase InhibitionEnzyme inhibition

Synthesis and Structure Optimization

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. The structure has been confirmed through various analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 4-chloroaniline derivatives. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further synthesis.

Conditions Reagents Products References
Acidic (HCl, H₂SO₄)Aqueous acid, refluxN-(4-chlorophenyl)amine + 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
Basic (NaOH, KOH)Aqueous base, refluxSame as above

Mechanistic Insights :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the rate influenced by electronic effects of the 4-chlorophenyl group .

Reactivity of the Sulfanyl Linker

The sulfanyl (–S–) group participates in oxidation and substitution reactions, altering the compound’s electronic profile.

Oxidation to Sulfoxide/Sulfone

Controlled oxidation converts the sulfide to sulfoxide or sulfone derivatives, enhancing polarity and potential bioactivity.

Oxidizing Agent Conditions Product References
H₂O₂Ethanol, 25°CSulfoxide derivative
mCPBADichloromethane, 0°CSulfone derivative

Nucleophilic Substitution

The sulfanyl group can be displaced by nucleophiles such as amines or thiols under mild conditions.

Nucleophile Conditions Product References
PiperidineDMF, K₂CO₃, 60°C2-(piperidin-1-yl)-N-(4-chlorophenyl)acetamide
BenzylthiolEtOH, refluxDisulfide-linked dimer

Functionalization of the Triazine Ring

The 5-hydroxy-1,2,4-triazin-3-yl group undergoes regioselective modifications, including alkylation and condensation.

Alkylation of the Hydroxy Group

The hydroxyl group on the triazine ring reacts with alkylating agents to form ethers.

Alkylating Agent Conditions Product References
Methyl iodideK₂CO₃, acetone, reflux5-methoxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl derivative
Ethyl bromoacetateDMF, NaH, 0°CEthyl ester-functionalized triazine

Condensation Reactions

The triazine ring participates in cyclocondensation with carbonyl compounds or amines.

Reagent Conditions Product References
Hydrazine hydrateEthanol, refluxTriazolo[1,5-a]triazine derivative
BenzaldehydeAcetic acid, ΔSchiff base-linked hybrid

Aromatic Electrophilic Substitution

The 4-chlorophenyl group directs electrophilic substitution to the para position, though reactivity is limited due to electron-withdrawing effects.

Reagent Conditions Product References
HNO₃/H₂SO₄0°C, 2 hr4-chloro-3-nitrobenzamide derivative
SO₃/H₂SO₄100°C, 4 hrSulfonated analog

Stability Under Environmental Conditions

The compound’s stability is pH-dependent, with degradation observed in alkaline media due to triazine ring opening .

pH Temperature Degradation Pathway References
2–625°CStable (>90% remaining after 24 hr)
8–1225°CTriazine ring hydrolysis to form amide and nitrile byproducts

Biological Activity Modulation via Chemical Modifications

Derivatization of the sulfanyl or triazine groups enhances antimicrobial or antiviral activity, as demonstrated in structural analogs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

(a) Triazine vs. Triazole Derivatives
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
    • Replaces the triazine core with a 1,2,4-triazole ring.
    • Substituted with pyridin-3-yl and ethylphenyl groups.
    • Functions as an Orco agonist, highlighting the importance of triazole-based structures in receptor binding .
  • OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) :
    • Similar triazole core but with 4-pyridinyl and isopropylphenyl substituents.
    • Demonstrates enhanced stability compared to triazine analogues due to reduced ring strain .
(b) Pyrimidine-Based Analogues
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I): Features a diaminopyrimidine core instead of triazine. Forms intramolecular N–H⋯N hydrogen bonds (S(7) motif) and inversion dimers (R22(8) motif) in the crystal lattice, influencing solubility and stability .

Substituent Effects

(a) Acetamide Moieties
  • N-(4-Methoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide :
    • Replaces the 4-chlorophenyl group with a 4-methoxyphenyl group.
    • Increased electron density from the methoxy group may enhance solubility but reduce receptor affinity compared to the chloro-substituted analogue .
(b) Triazine/Triazole Substituents
  • Hydroxy vs. Amino Groups: The hydroxy group at position 5 in the target compound may participate in hydrogen bonding, enhancing target engagement compared to non-hydroxy analogues like OLC-12 .
  • 4-Methylbenzyl vs.
(a) Antiexudative Activity
  • 2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives: Exhibit anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg). The triazine-based target compound may show enhanced efficacy due to its hydroxy group’s hydrogen-bonding capacity .
(b) Antiproliferative and Antibiotic Potential
  • N-(3-(4-Chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide: A pyrrolidinone derivative with antiproliferative activity. Structural rigidity from the pyrrolidinone core contrasts with the flexible triazine-based compound .
  • Pilicides with [1,3,4]oxadiazol-2-yl sulfanyl groups :
    • Inhibit bacterial pilus assembly, suggesting that sulfur-containing heterocycles are critical for disrupting pathogen adhesion .

Physicochemical and Crystallographic Properties

(a) Crystal Packing and Hydrogen Bonding
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide :
    • Exhibits centrosymmetric head-to-tail interactions (C–H⋯O), highlighting substituent-dependent packing variations .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-Chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide 1,2,4-Triazine 5-OH, 6-(4-methylbenzyl), 4-ClPh Under investigation
VUAA-1 1,2,4-Triazole 4-Ethylphenyl, 5-pyridin-3-yl Orco agonist
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino, 4-ClPh Crystallographic model
N-[4-(Dimethylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-(Dimethylamino)phenyl Potential CNS activity
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide 1,2,4-Triazole 4-Amino, 5-furanyl Anti-exudative (59% efficacy)

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide?

The compound can be synthesized via intermolecular condensation of chlorophenyl precursors with functionalized triazine intermediates. Key steps include:

  • Controlled introduction of the sulfanylacetamide moiety using thiol-alkylation reactions under inert atmospheres.
  • Optimization of reaction time and temperature (e.g., 60–80°C in DMF) to minimize side products .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolve absolute configuration and confirm substituent positioning (e.g., triazine ring geometry) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and sulfur/amide linkages.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. How should researchers assess purity and stability during storage?

  • Employ reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
  • Store under argon at –20°C in amber vials to prevent oxidation of the sulfanyl group .

Q. What computational methods predict physicochemical properties (e.g., solubility, logP)?

  • Use density functional theory (DFT) for electrostatic potential mapping and solubility parameter calculations.
  • Validate predictions with experimental data from NIST Chemistry WebBook or PubChem .

Advanced Research Questions

Q. How can contradictions between computational modeling and crystallographic data be resolved?

  • Cross-validate computational models (e.g., Gaussian-optimized geometries) with experimental X-ray data.
  • Refine structures using SHELXL’s restraints for bond lengths/angles and analyze residual density maps to identify modeling errors .

Q. What experimental design principles optimize reaction yields for sulfanylacetamide derivatives?

  • Apply Design of Experiments (DoE) to screen variables (e.g., reagent stoichiometry, solvent polarity).
  • Use response surface methodology to identify optimal conditions, as demonstrated in flow-chemistry protocols .

Q. How to address ambiguities in electron density maps during crystallographic refinement?

  • Utilize SHELXL’s TWIN and BASF commands for twinned crystals.
  • Apply ADDSYM checks to detect missed symmetry and refine disordered regions with PART instructions .

Q. What strategies reconcile conflicting biological activity data across studies?

  • Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
  • Perform dose-response curves with positive controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR binding studies) .

Methodological Tables

Table 1: Key Crystallographic Refinement Parameters (SHELXL)

ParameterValue/TechniqueReference
Residual density (Δρ)< 0.5 eÅ3^{-3} (post-refinement)
R-factor< 5% (high-resolution data)
Twin refinementTWIN/BASF for non-merohedral twinning

Table 2: Synthetic Yield Optimization (DoE Example)

VariableOptimal RangeImpact on Yield
Reaction temperature70–75°C+25%
Solvent (DMF:Water)9:1 (v/v)+15%
Catalyst (K2 _2CO3 _3)1.5 equiv+10%
(Adapted from )

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